1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H17ClFNO2 and a molecular weight of 273.73 g/mol . This compound is used in various scientific research fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperidine-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified and converted to its hydrochloride salt form.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride can be compared with similar compounds such as:
1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride: This compound has a similar structure but with the fluorine atom in a different position.
4-(4-Fluorobenzyl)piperidine hydrochloride: Another structurally related compound with different functional groups.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2.ClH/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17;/h1-4,10H,5-9H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAVHFIWTJLISF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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